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molecular formula C7H6BNO2 B044822 2-Cyanophenylboronic acid CAS No. 138642-62-3

2-Cyanophenylboronic acid

Cat. No. B044822
M. Wt: 146.94 g/mol
InChI Key: NPLZNDDFVCGRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07625932B2

Procedure details

Dissolve 2-bromobenzonitrile (melt in water bath at 65° C. before use, 6.733 kg, 37.0 mol, 1 eq) in THF (52.5 L) in a cryogenic reactor and cool to −78° C. Add triisopropylborate (13.96 kg, 74 mol, 2 eq). Allow the mixture to cool to −78° C. again. Add hexyllithium (2.5M in hexane, 15.38 kg, 55.5 mol, 1.5 eq) over a period of 2 h (max internal temp=69° C.). After the addition, stir for 1 h at −75° C. Add the mixture (−74° C.) to water (48 L, 5° C.) over a period of 15 min with stirring to give a slightly yellow emulsion (−1° C.). Warm the mixture to 23° C. and stir at this temperature for 90 min. Separate the layers. Extract the aqueous layer with isopropyl acetate (24 L). Combine the organic layers and re-extract with brine (22 L). Combine the aqueous layers and acidify to pH 1 with 1M sulfuric acid (31 L). Extract the product twice with isopropyl acetate (41 L and 39 L). Combine the organic layers and stir overnight with brine (21 L) at 2° C. Collect the organic solution (90 L) and distill under reduced pressure at 50-60° C. to reduce the volume to 10 L. Strip the suspension with isopropyl acetate (11 L). Add methylcyclohexane (20 L) at 25° C. Cool the suspension to -7° C. Collect the precipitated product by filtration. Wash the filter cake with a mixture of isopropyl acetate (2 L) and methylcyclohexane (4 L). Dry the filter cake on the rotovap at reduced pressure at 50° C. to obtain 2.997 kg of title compound as a white powder; 55% yield (poor yield due to some material sticking to the reactor wall). 1H NMR (solvent-dx): § 7.53 (dt, 1H, J=1.5 Hz, 7.5 Hz), 7.62 (dt, 1H, J=1.5 Hz, 7.5 Hz), 7.73 (m, 2H).
Quantity
6.733 kg
Type
reactant
Reaction Step One
Name
Quantity
52.5 L
Type
solvent
Reaction Step One
Quantity
13.96 kg
Type
reactant
Reaction Step Two
Quantity
15.38 kg
Type
reactant
Reaction Step Three
Name
Quantity
48 L
Type
reactant
Reaction Step Four
Yield
55%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C([O:13][B:14](OC(C)C)[O:15]C(C)C)(C)C.C([Li])CCCCC.O>C1COCC1>[C:4]([C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=1[B:14]([OH:15])[OH:13])#[N:5]

Inputs

Step One
Name
Quantity
6.733 kg
Type
reactant
Smiles
BrC1=C(C#N)C=CC=C1
Name
Quantity
52.5 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
13.96 kg
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Step Three
Name
Quantity
15.38 kg
Type
reactant
Smiles
C(CCCCC)[Li]
Step Four
Name
Quantity
48 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stir for 1 h at −75° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Allow the mixture to cool to −78° C. again
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
to give a slightly yellow emulsion (−1° C.)
TEMPERATURE
Type
TEMPERATURE
Details
Warm the mixture to 23° C.
STIRRING
Type
STIRRING
Details
stir at this temperature for 90 min
Duration
90 min
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous layer with isopropyl acetate (24 L)
EXTRACTION
Type
EXTRACTION
Details
Combine the organic layers and re-extract with brine (22 L)
EXTRACTION
Type
EXTRACTION
Details
Extract the product twice with isopropyl acetate (41 L and 39 L)
STIRRING
Type
STIRRING
Details
Combine the organic layers and stir overnight with brine (21 L) at 2° C
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Collect the organic solution (90 L)
DISTILLATION
Type
DISTILLATION
Details
distill under reduced pressure at 50-60° C.
CUSTOM
Type
CUSTOM
Details
at 25° C
TEMPERATURE
Type
TEMPERATURE
Details
Cool the suspension to -7° C
CUSTOM
Type
CUSTOM
Details
Collect the precipitated product
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
Wash the filter cake
ADDITION
Type
ADDITION
Details
with a mixture of isopropyl acetate (2 L) and methylcyclohexane (4 L)
CUSTOM
Type
CUSTOM
Details
Dry the filter cake on the rotovap at reduced pressure at 50° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C1=C(C=CC=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.997 kg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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